![molecular formula C3H9BClNO4 B2472719 2-Amino-3-boronopropanoic acid;hydrochloride CAS No. 936116-56-2](/img/structure/B2472719.png)
2-Amino-3-boronopropanoic acid;hydrochloride
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Overview
Description
“2-Amino-3-boronopropanoic acid hydrochloride” is a chemical compound with the molecular formula C3H9BClNO4 . It is also known as “(S)-2-Amino-3-boronopropanoic acid hydrochloride” and "Alanine, 3-borono-, hydrochloride (1:1)" .
Synthesis Analysis
The synthesis of borinic acids, which include “2-Amino-3-boronopropanoic acid hydrochloride”, can be achieved through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-boronopropanoic acid hydrochloride” consists of three carbon atoms, nine hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and four oxygen atoms .
Chemical Reactions Analysis
Boronic acids, including “2-Amino-3-boronopropanoic acid hydrochloride”, are used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Physical And Chemical Properties Analysis
“2-Amino-3-boronopropanoic acid hydrochloride” is a crystalline solid . The physical and chemical properties of amino acids, in general, have been extensively studied .
Scientific Research Applications
Synthesis and Transformation :
- 2-Amino-3-boronopropanoic acid hydrochloride is used in the synthesis of complex organic compounds. For example, it plays a role in the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, which is then converted to various cyclic stabilized forms of aspartate semialdehyde hydrochloride, useful in different chemical transformations (Cheung & Shoolingin‐Jordan, 1997).
Creation of Chiral Nylons and Polymers :
- The compound has been used as a key intermediate in the preparation of chiral nylons and polymers. A derivative of 2-amino-3-boronopropanoic acid hydrochloride, specifically 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, was integral in creating polyamides (nylon 3 analogs), showcasing the compound's significance in polymer chemistry (García-Martín, Báñez, & Galbis, 2001).
Glycobiology Research and Medicinal Chemistry :
- In medicinal chemistry, derivatives of 2-amino-3-boronopropanoic acid are synthesized for applications in glycobiology research. These derivatives, such as 2-(N-glycosyl)aminobut-3-enoic acid, derived from its condensation with other chemicals, are valuable in studying and developing new treatments in the field of glycobiology (Tao, Zhang, Wu, Li, & Cao, 2014).
Development of Cancer Therapeutics :
- Another important application is in the development of cancer therapeutics. Specifically, boronated unnatural cyclic amino acids, synthesized from 2-amino-3-boronopropanoic acid, have potential use in neutron capture therapy for treating cancer. This indicates the compound's utility in creating novel cancer treatments (Kabalka, Wu, & Yao, 2008).
Designing Enzyme Inhibitors :
- Aminoboronic acids, including derivatives of 2-amino-3-boronopropanoic acid, have gained attention in the design and synthesis of unique classes of enzyme inhibitors. This is crucial in drug discovery and development, where such compounds can be used to modulate biological pathways (Touchet, Carreaux, Carboni, Bouillon, & Boucher, 2011).
Future Directions
Boronic acids, including “2-Amino-3-boronopropanoic acid hydrochloride”, are increasingly utilized in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in further exploring these applications and developing new methodologies for their synthesis and use .
properties
IUPAC Name |
2-amino-3-boronopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAIXKYCDRAKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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